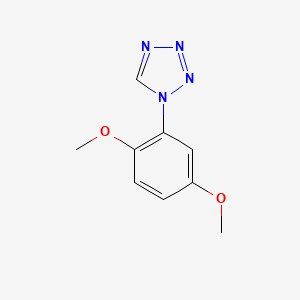

1-(2,5-dimethoxyphenyl)-1H-tetrazole

Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Science

Tetrazole heterocycles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. This unique structure imparts a range of desirable physicochemical properties, making them highly valuable in various scientific domains. In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. beilstein-journals.orgnih.gov This means it can often be substituted for a carboxylic acid moiety in a drug molecule to enhance its metabolic stability, improve its absorption, and increase its lipophilicity, all of which can lead to better pharmacokinetic profiles. rsc.org The acidic nature of the N-H proton on the tetrazole ring is comparable to that of a carboxylic acid, allowing it to participate in similar biological interactions. rsc.org

Beyond their role as carboxylic acid mimics, tetrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.gov This has led to their incorporation into a number of marketed drugs. rsc.org In materials science, the high nitrogen content of tetrazoles makes them precursors to high-energy materials and nitrogen-rich polymers. beilstein-journals.org

Overview of Research Trajectories for Aryl-Substituted 1H-Tetrazoles

Aryl-substituted 1H-tetrazoles, a class to which 1-(2,5-dimethoxyphenyl)-1H-tetrazole belongs, are a major focus of research. The aryl group attached to the tetrazole ring allows for extensive structural modifications, enabling chemists to fine-tune the electronic and steric properties of the molecule. This tunability is crucial for optimizing interactions with biological targets or for designing materials with specific physical characteristics.

Research in this area often follows several key trajectories:

Synthesis of Novel Derivatives: The development of efficient and versatile synthetic methods for creating libraries of aryl-substituted tetrazoles with diverse substitution patterns on the aryl ring. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies: Systematic investigations into how different substituents on the aryl ring influence the biological activity of the tetrazole compound. This is a cornerstone of drug discovery efforts.

Applications in Coordination Chemistry: The nitrogen-rich tetrazole ring can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis, gas storage, and sensing.

Development of Functional Materials: Exploring the use of aryl-substituted tetrazoles as building blocks for polymers, energetic materials, and photographic materials. beilstein-journals.org

Scope and Research Focus on this compound Chemical Studies

Current research on this compound and its closely related analogs is centered on its potential as a building block in organic synthesis for the creation of more complex molecules. Studies in this area aim to elucidate its specific chemical properties, develop efficient synthetic routes, and explore its potential applications in medicinal chemistry and materials science. While broad biological activities are often explored for tetrazole derivatives, specific and detailed research findings for this particular compound are part of ongoing scientific inquiry.

Synthesis and Characterization

The primary and most common method for the synthesis of this compound involves the [3+2] cycloaddition reaction of 2,5-dimethoxybenzonitrile (B1329510) with an azide (B81097) source, typically sodium azide, often in the presence of a catalyst.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 206.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in water and alcohol |

Table 2: Spectroscopic Data for Aryl-Substituted Tetrazoles (Illustrative)

| Spectroscopic Technique | Characteristic Features |

|---|---|

| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The N-H proton of the tetrazole ring can appear as a broad singlet at a downfield chemical shift, often above δ 15 ppm. rsc.orgmdpi.com |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons resonate in the region of δ 110-160 ppm. The carbon of the tetrazole ring typically appears around δ 155 ppm. rsc.org |

| FTIR (KBr, cm⁻¹) | Characteristic peaks include N-H stretching (around 3400-3000 cm⁻¹), C=N and N=N stretching of the tetrazole ring (around 1600-1400 cm⁻¹), and aromatic C-H and C=C stretching vibrations. researchgate.net |

| Mass Spectrometry (EI) | The molecular ion peak is expected. Common fragmentation patterns for tetrazoles include the loss of a nitrogen molecule (N₂) and hydrazoic acid (HN₃). mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-14-7-3-4-9(15-2)8(5-7)13-6-10-11-12-13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHCMJBQSMFUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthetic Methodologies for 1 2,5 Dimethoxyphenyl 1h Tetrazole and Analogues

Classic Cycloaddition Routes for 1H-Tetrazoles (e.g., Nitrile-Azide [3+2] Cycloadditions)

The most fundamental and widely employed method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. researchgate.nettandfonline.com This reaction involves the 1,3-dipolar addition of an azide (such as sodium azide or hydrazoic acid) across the carbon-nitrogen triple bond of a nitrile to form the five-membered heterocyclic ring. bohrium.com While conceptually straightforward, this cycloaddition often faces a significant activation energy barrier, necessitating the use of catalysts or harsh reaction conditions to proceed efficiently. tandfonline.com The mechanism is generally considered a concerted, one-step process without the formation of reaction intermediates. bohrium.com

Catalyst-Controlled Reactions (e.g., Iodine, NaHSO₄·SiO₂, Metal Salts)

To overcome the kinetic barrier of the nitrile-azide cycloaddition, a diverse array of catalysts has been developed. These catalysts typically function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. researchgate.net

Iodine and Heterogeneous Acid Catalysts: Simple yet effective catalytic systems include the use of elemental iodine or silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂). researchgate.net Treatment of various organic nitriles with sodium azide in the presence of these catalysts provides an advantageous route to 5-substituted 1H-tetrazoles. researchgate.netnih.gov Silica (B1680970) sulfuric acid, a heterogeneous catalyst, has proven particularly effective, enabling an efficient, one-pot protocol that produces tetrazoles in high yields (72%–95%) in solvents like dimethylformamide (DMF). organic-chemistry.orgbeilstein-journals.org

Metal Salts and Complexes: A broad spectrum of metal salts and coordination complexes has been successfully employed to catalyze tetrazole synthesis. Zinc salts, such as ZnCl₂ and Zn(OTf)₂, are common catalysts that promote the reaction effectively, often in aqueous or alcoholic media. researchgate.netorganic-chemistry.org Other Lewis acidic metal salts reported to be effective include AlCl₃, FeCl₃, and various copper oxides. organic-chemistry.org

More recently, well-defined transition metal complexes have been shown to be highly active catalysts. For instance, a cobalt(II) complex featuring a tetradentate ligand demonstrates excellent catalytic activity for the [3+2] cycloaddition under homogeneous conditions. tandfonline.comrsc.org Mechanistic studies suggest the reaction proceeds through the initial coordination of the azide or nitrile to the cobalt center, lowering the activation energy of the subsequent cyclization. tandfonline.comrsc.org Similarly, complexes of ruthenium(II), iron(III), and manganese(II) have also been utilized to promote tetrazole formation. rsc.orgsioc-journal.cn

Table 1: Comparison of Selected Catalysts for [3+2] Nitrile-Azide Cycloaddition

| Catalyst System | Typical Substrates | Reaction Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Iodine | Organic Nitriles | NaN₃ | Advantageous synthesis route. researchgate.net | Good |

| NaHSO₄·SiO₂ | Various Nitriles | NaN₃, DMF, Reflux | Heterogeneous, cost-effective, simple operation. organic-chemistry.orgbeilstein-journals.org | 72-95% beilstein-journals.org |

| Zinc Salts (e.g., ZnCl₂) | Aromatic & Alkyl Nitriles | NaN₃, Water or Alcohol | Broad scope, mild conditions. researchgate.net | Good-Excellent |

| Cobalt(II) Complex | Aryl Nitriles | NaN₃, DMSO, 110 °C | Homogeneous, high efficiency, mechanistic insight. tandfonline.comrsc.org | Up to 99% tandfonline.com |

| Yb(OTf)₃ | Amines, Triethyl Orthoformate | NaN₃ | Good yields for 1-substituted tetrazoles. nih.gov | Good |

Solvent Effects in Tetrazole Synthesis

The choice of solvent can significantly impact the efficiency and yield of tetrazole synthesis. High-polarity, aprotic solvents are often preferred as they can effectively solvate the ionic reagents and intermediates involved. In a study optimizing the cobalt(II)-catalyzed synthesis of 1H-tetrazoles, dimethyl sulfoxide (B87167) (DMSO) was identified as the superior solvent, affording a near-quantitative yield of 99%. tandfonline.com In contrast, the same reaction in dimethylformamide (DMF), acetonitrile, methanol (B129727), or toluene (B28343) resulted in progressively lower yields of 80%, 50%, 20%, and 15%, respectively. tandfonline.com For syntheses employing silica sulfuric acid, both DMF and DMSO provided excellent yields. beilstein-journals.org In multicomponent reactions such as the Ugi-azide process, methanol is a common choice, though alternatives like 2,2,2-trifluoroethanol (B45653) or biphasic systems (e.g., water-chloroform) have also been reported. researchgate.netresearchgate.net

Table 2: Influence of Solvent on the Yield of a Co(II)-Catalyzed Tetrazole Synthesis tandfonline.com

| Solvent | Yield (%) |

|---|---|

| DMSO | 99% |

| DMF | 80% |

| Acetonitrile | 50% |

| Methanol | 20% |

| Toluene | 15% |

Multicomponent Reaction Strategies for Substituted Tetrazoles (e.g., Ugi-Azide Process)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient strategy for generating molecular diversity. The Ugi-azide four-component reaction (Ugi-azide-4CR) stands out as a premier method for the synthesis of 1,5-disubstituted-1H-tetrazoles. google.comnih.gov This reaction brings together an aldehyde or ketone, an amine, an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide or hydrazoic acid). researchgate.netnih.gov

The reaction mechanism proceeds through the formation of an α-amino nitrile intermediate, which is then trapped by the azide to form the tetrazole ring, distinguishing it from the classic Ugi reaction where a carboxylic acid serves as the final component. researchgate.netresearchgate.net The power of the Ugi-azide-4CR lies in its convergence and atom economy, allowing for the rapid assembly of complex tetrazole-containing scaffolds from simple, readily available starting materials. nih.gov By systematically varying the aldehyde, amine, and isocyanide components, large libraries of structurally diverse tetrazoles can be constructed, a feature highly valuable in drug discovery. nih.gov The reactions are typically run under mild conditions, and variations using ultrasound irradiation have been developed to further enhance efficiency. google.comacs.org

Microwave-Assisted Synthesis Approaches for Enhanced Efficiency

The application of microwave irradiation has revolutionized many areas of organic synthesis, including the formation of tetrazoles. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to mere minutes while often improving product yields. researchgate.netnih.gov This acceleration is attributed to the efficient and rapid heating of the reaction mixture, which overcomes the activation energy of the cycloaddition more effectively than conventional heating methods. nih.gov

MAOS has been successfully combined with a variety of catalytic systems. For example, the [3+2] cycloaddition of nitriles and sodium azide proceeds smoothly in minutes when mediated by a heterogeneous copper(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating. nih.gov Similarly, solvent-free microwave conditions using a copper(I) salt and cesium carbonate have been developed for the efficient synthesis of 5-amino-substituted tetrazoles from thiourea (B124793) precursors. nih.gov The combination of speed, efficiency, and amenability to environmentally benign conditions makes microwave-assisted synthesis a highly attractive approach for the preparation of tetrazole derivatives. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis

| Reaction | Catalyst/Conditions (Conventional) | Time (Conventional) | Catalyst/Conditions (Microwave) | Time (Microwave) | Yield Improvement |

|---|---|---|---|---|---|

| Nitrile + NaN₃ | Triethylammonium chloride in nitrobenzene | Several hours | Same | Short time | Significant |

| Nitrile + NaN₃ | Various metal salts, reflux | 4-24 h | Heterogeneous Cu(II) catalyst, NMP | 3-30 min | High yields achieved rapidly. nih.gov |

| Thiourea + NaN₃ | N/A | N/A | Cu(I) salt, Cs₂CO₃, solvent-free | 20-30 min | Rapid, high yield, simple workup. nih.gov |

Regioselectivity Control in N-Substitution of 1H-Tetrazoles

For many applications, it is necessary to introduce a substituent onto one of the nitrogen atoms of the pre-formed tetrazole ring. The alkylation of 5-substituted-1H-tetrazoles can, however, lead to a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products. Controlling the regioselectivity of this N-substitution is a significant synthetic challenge.

The product ratio is governed by a combination of electronic and steric factors, including the nature of the substituent at the C5 position, the structure of the alkylating agent, and the reaction conditions. The two regioisomers can often be distinguished using ¹³C NMR spectroscopy, as the chemical shift of the tetrazole ring carbon (C5) is typically deshielded by 9–12 ppm in the 2,5-disubstituted isomer relative to its 1,5-disubstituted counterpart.

Several strategies have been developed to achieve regioselective N-alkylation. For instance, a method involving the diazotization of aliphatic amines has been shown to preferentially form the 2,5-disubstituted tetrazole. In another approach, a tetrabutylammonium (B224687) iodide (Bu₄NI)-catalyzed reaction utilizing organic peroxides as the alkyl source achieves selective N2-alkylation without requiring prior functionalization of the tetrazole ring. researchgate.net Temperature can also be a critical factor; in the reaction of 1-phenyl tetrazole-5-thione with Michael acceptors, S-alkylation was favored at room temperature, whereas N-alkylation occurred at 70°C. These methods provide valuable tools for chemists to selectively synthesize the desired tetrazole isomer.

Novel Synthetic Innovations for Dimethoxyphenyl-Tetrazole Scaffolds

While the previously mentioned methods are broadly applicable, recent innovations have provided more specialized and powerful routes to complex aryl-tetrazole scaffolds, including those bearing dimethoxy-phenyl substituents. These novel strategies focus on either unique precursor materials or entirely new conceptual approaches to molecular assembly.

One notable innovation involves the synthesis of N-aryl tetrazoles from thiourea analogues. This strategy has been successfully applied to the preparation of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers and 3,3ʹ-dimethoxybenzidine tetrazoles. organic-chemistry.org In this approach, the appropriately substituted aryl thiourea is cyclized, often using a desulfurizing agent, to form the N-aryl-5-aminotetrazole core. This provides a direct and reliable method for installing specific methoxy- and dimethoxy-aryl groups onto the tetrazole ring.

A second, conceptually different innovation is the "building block" approach. nih.gov Instead of constructing the tetrazole ring as a final step, this strategy utilizes a pre-formed, orthogonally protected tetrazole-5-carbaldehyde as a versatile intermediate. nih.gov This tetrazole aldehyde can then be incorporated into a variety of subsequent reactions, including other multicomponent reactions like the Passerini and Ugi reactions, to rapidly build molecular complexity. researchgate.netnih.gov This method allows the tetrazole moiety to be strategically placed within a larger scaffold and is complementary to late-stage functionalization techniques, enabling the creation of novel compound libraries that are otherwise difficult to access. nih.gov

Finally, advances in catalysis have introduced green and highly efficient methods for aryl-tetrazole synthesis through the use of nanomaterials. google.com For example, a biosynthesized palladium/manganese dioxide (Pd/MnO₂) nanocomposite has been developed for synthesizing 5-aryl-1H-tetrazoles from aryl halides. google.com The nanocatalyst offers high yields, stability, and recyclability, representing a significant process innovation for the sustainable production of these important scaffolds. google.com

Mechanistic Investigations and Chemical Transformations of 1 2,5 Dimethoxyphenyl 1h Tetrazole

Exploration of Reaction Pathways for Tetrazole Ring Formation

The most common and direct pathway to the synthesis of 1-(2,5-dimethoxyphenyl)-1H-tetrazole involves the [3+2] cycloaddition reaction between 2,5-dimethoxybenzonitrile (B1329510) and an azide (B81097) source, typically sodium azide. researchgate.net This reaction is a well-established method for the formation of 5-substituted 1H-tetrazoles.

Computational studies on analogous azide-nitrile cycloadditions suggest a concerted mechanism, although a stepwise pathway involving a vinyl azide intermediate cannot always be ruled out, depending on the specific substrates and reaction conditions. rsc.org The electron-donating nature of the methoxy (B1213986) groups on the phenyl ring in 2,5-dimethoxybenzonitrile likely influences the electron density of the nitrile group, thereby affecting the reaction kinetics.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,5-Dimethoxybenzonitrile | Sodium Azide | This compound | [3+2] Cycloaddition |

Reactivity at the Tetrazole Ring Nitrogen Atoms

The tetrazole ring of this compound contains four nitrogen atoms, each with a lone pair of electrons, making them potential sites for electrophilic attack. Alkylation of 1-substituted tetrazoles is a common transformation, and the regioselectivity of this reaction is a key aspect of their reactivity.

In general, the alkylation of 1-aryl-1H-tetrazoles can theoretically lead to two different quaternary tetrazolium salts, corresponding to attack at the N-2 or N-4 position. The outcome of such reactions is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the tetrazole ring and the electronic properties of the 2,5-dimethoxyphenyl substituent play a crucial role in determining the nucleophilicity of the different nitrogen atoms. researchgate.netnih.gov

While specific studies on the alkylation of this compound are not extensively documented in readily available literature, general principles of tetrazole chemistry suggest that the reaction would likely yield a mixture of N-2 and N-4 alkylated products. The precise ratio of these isomers would depend on the nature of the alkylating agent and the reaction conditions employed. nih.govorganic-chemistry.orgnih.gov

Transformations of the Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl group attached to the tetrazole ring offers additional sites for chemical modification. The methoxy groups and the aromatic ring itself can undergo various transformations.

One potential reaction is the demethylation of one or both methoxy groups to yield the corresponding phenolic derivatives. This transformation can typically be achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The resulting hydroxyl groups can then serve as handles for further functionalization.

Furthermore, the aromatic ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the tetrazole ring and the two methoxy groups will govern the position of substitution. The methoxy groups are strongly activating and ortho-, para-directing, while the 1H-tetrazol-1-yl group is generally considered to be a deactivating, meta-directing group. The interplay of these electronic effects would determine the regiochemical outcome of such substitutions.

Functional Group Interconversions Involving the Tetrazole Core

The tetrazole ring itself can be involved in various functional group interconversions, although these often require more forcing conditions due to the inherent stability of the aromatic system.

While the tetrazole ring is generally robust, certain transformations can lead to its cleavage or rearrangement. For instance, photochemical reactions of some tetrazole derivatives are known to induce ring opening and the formation of reactive intermediates like nitrilimines. The specific photochemical behavior of this compound has not been extensively reported, but it represents a potential avenue for generating novel chemical entities.

Another area of functional group interconversion involves the derivatization of the tetrazole ring itself. While the parent compound in this article is a 1-substituted tetrazole, it is conceivable to devise synthetic routes that introduce substituents at the C-5 position. This would typically involve starting from a different precursor, such as a 1-(2,5-dimethoxyphenyl)-5-substituted-1H-tetrazole.

Stereochemical Aspects of Reactions Involving this compound

Currently, there is a lack of specific research in the public domain focusing on the stereochemical aspects of reactions involving this compound. The molecule itself is achiral. However, the introduction of chiral centers through reactions on either the tetrazole ring or the dimethoxyphenyl moiety could lead to the formation of stereoisomers.

For instance, if a substituent introduced on the dimethoxyphenyl ring or a group attached to the tetrazole core contains a stereocenter, the resulting molecule would be chiral. Furthermore, if reactions were to be developed that create a new stereocenter, for example, through an asymmetric transformation, then the stereochemical outcome of such a reaction would be of significant interest.

The development of stereoselective syntheses involving tetrazole derivatives is an active area of research, often employing chiral auxiliaries or catalysts to control the formation of specific stereoisomers. Future work on this compound could explore these avenues to generate enantiomerically enriched compounds for applications in areas such as medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Characterization of 1 2,5 Dimethoxyphenyl 1h Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of a compound can be obtained.

The ¹H NMR spectrum of 1-(2,5-dimethoxyphenyl)-1H-tetrazole is expected to exhibit distinct signals corresponding to the protons of the tetrazole ring and the substituted phenyl ring. The proton on the tetrazole ring (C5-H) would likely appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms.

The dimethoxyphenyl group would present a more complex pattern. The three aromatic protons would show characteristic splitting patterns based on their substitution. The proton at the C6 position of the phenyl ring, being ortho to the tetrazole substituent, would likely be a doublet. The proton at C4, positioned between the two methoxy (B1213986) groups, would likely be a triplet (or a doublet of doublets depending on the coupling constants), and the proton at C3 would also appear as a doublet. The two methoxy groups (-OCH₃) would each produce a singlet, likely with slightly different chemical shifts due to their different electronic environments.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbon atom of the tetrazole ring (C5) is expected to resonate in the range of δ 140-150 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 110-160 ppm), with the carbons attached to the methoxy groups and the tetrazole ring showing distinct downfield shifts. The two methoxy carbons would be observed in the upfield region, typically around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tetrazole C5-H | 9.0 - 10.0 (s) | 140 - 150 |

| Phenyl C3-H | 7.0 - 7.2 (d) | 115 - 120 |

| Phenyl C4-H | 6.9 - 7.1 (t) | 110 - 115 |

| Phenyl C6-H | 7.3 - 7.5 (d) | 120 - 125 |

| 2-OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |

| 5-OCH₃ | 3.7 - 3.9 (s) | 55 - 60 |

| Phenyl C1 | - | 130 - 135 |

| Phenyl C2 | - | 150 - 155 |

| Phenyl C5 | - | 155 - 160 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the dimethoxyphenyl group, cross-peaks would be expected between the protons at C3 and C4, and between C4 and the proton at C6, confirming their neighboring positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the phenyl ring and the tetrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the tetrazole proton (C5-H) showing a cross-peak to the phenyl carbon C1, confirming the attachment point of the phenyl ring to the tetrazole. Additionally, the methoxy protons would show correlations to their respective attached carbons (C2 and C5) on the phenyl ring.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-H stretching of the methoxy groups would be observed in the 2800-3000 cm⁻¹ region. The C=N and N=N stretching vibrations of the tetrazole ring are expected in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy groups would likely produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-C stretching vibrations would also be present in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the tetrazole ring and the phenyl ring would be expected to give rise to distinct Raman signals.

A detailed assignment of the vibrational modes can be achieved by correlating the experimental FT-IR and Raman spectra with theoretical data obtained from computational chemistry, such as Density Functional Theory (DFT) calculations. Such calculations can predict the vibrational frequencies and intensities, aiding in the unambiguous assignment of complex vibrational spectra. For instance, the calculated vibrational modes can distinguish between the various stretching and bending modes of the tetrazole and phenyl rings.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (OCH₃) | 3000 - 2800 | FT-IR, Raman |

| C=N, N=N Stretch (Tetrazole) | 1600 - 1400 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-O Stretch (Methoxy) | 1300 - 1000 | FT-IR |

| C-H Bending (Aromatic) | 900 - 675 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₉H₁₀N₄O₂), the expected exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ or [M]⁺˙ corresponding to this calculated mass with high accuracy (typically within 5 ppm).

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for phenyltetrazoles involve the loss of a nitrogen molecule (N₂) from the tetrazole ring, leading to a stable nitrilimine intermediate which can undergo further rearrangements and fragmentations. The presence of the dimethoxyphenyl group would also influence the fragmentation, with potential losses of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A search of the literature did identify crystallographic data for a related compound, 1-(2,5-dimethoxyphenylazo)-2-naphtol, which crystallizes in the orthorhombic space group Pbca jocpr.com. While this is a different molecule, the presence of the 1-(2,5-dimethoxyphenyl) moiety provides some indication of the types of crystal packing and intermolecular interactions that might be expected. For this compound, one would anticipate the crystal packing to be influenced by weak hydrogen bonds (C-H···N) and π-π stacking interactions between the aromatic rings.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical representation. Actual data would be obtained from experimental analysis.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | ~12 |

| b (Å) | ~15 |

| c (Å) | ~16 |

| α, β, γ (°) | 90, ~90-100, 90 |

| V (ų) | ~3000 |

| Z | 8 |

Determination of Molecular and Crystal Packing Architectures

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, the specific molecular geometry, crystal system, space group, and the arrangement of molecules within the crystal lattice remain undetermined.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without crystallographic data, a definitive analysis of the bond lengths, bond angles, and dihedral angles for this compound is not possible. Such an analysis requires precise atomic coordinate data obtained from techniques like X-ray crystallography.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While general 1-substituted tetrazole derivatives are known to participate in various intermolecular interactions, specific studies characterizing these forces in the solid state of this compound are absent from the scientific literature. Typically, for 1-aryl-1H-tetrazoles lacking strong hydrogen bond donors, crystal packing is influenced by weaker interactions such as C-H···N hydrogen bonds and potential π-π stacking between the tetrazole and phenyl rings. However, the specific nature and geometry of these interactions for the title compound have not been experimentally verified.

Polymorphism and Co-crystallization Studies

There are no available research findings on the investigation of polymorphism or the formation of co-crystals involving this compound. The study of polymorphism requires the identification of different crystalline forms of the same compound, and co-crystallization involves forming a crystalline structure with another distinct molecule; neither has been reported for this specific tetrazole derivative.

Theoretical and Computational Chemistry Studies of 1 2,5 Dimethoxyphenyl 1h Tetrazole

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing electronic properties. For 1-(2,5-dimethoxyphenyl)-1H-tetrazole, DFT calculations, often using functionals like B3LYP, provide a foundational understanding of its preferred three-dimensional structure and electron distribution. nih.govasianpubs.orgresearchgate.net

The flexibility of this compound arises from the rotation around the single bond connecting the phenyl and tetrazole rings. Conformational analysis is crucial for identifying the most stable arrangements (conformers) of the molecule and understanding the energy barriers between them. chemrxiv.org By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped. This "energy landscape" reveals the global minimum energy conformation—the most likely structure of the molecule—as well as other low-energy, metastable conformers. nih.govnih.gov

The primary dihedral angle (τ) of interest is C(6)-C(1)-N(1)-N(2), which defines the orientation of the tetrazole ring relative to the dimethoxyphenyl group. The presence of the methoxy (B1213986) groups on the phenyl ring introduces steric hindrance that influences the preferred conformation. DFT calculations are used to determine the relative energies of these conformers.

Interactive Data Table: Hypothetical Relative Energies of Conformers Below is a representative table illustrating the type of data obtained from a conformational analysis scan. The energies indicate the stability of different rotational positions of the phenyl ring relative to the tetrazole ring.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Stability |

| 0° | 5.8 | High Energy (Steric Clash) |

| 45° | 1.2 | Low Energy |

| 90° | 0.0 | Global Minimum |

| 135° | 1.5 | Low Energy |

| 180° | 6.2 | High Energy (Steric Clash) |

Note: These values are illustrative for a substituted phenyltetrazole and represent the expected outcome of a DFT conformational scan.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmdpi.com

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Interactive Data Table: Calculated Quantum Chemical Descriptors This table presents typical electronic properties and reactivity descriptors derived from HOMO-LUMO energies for a tetrazole derivative, as would be calculated using DFT.

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -6.8 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.6 eV |

| Ionization Potential | I ≈ -EHOMO | 6.8 eV |

| Electron Affinity | A ≈ -ELUMO | 1.2 eV |

| Global Hardness | η = (I - A) / 2 | 2.8 eV |

| Global Softness | S = 1 / (2η) | 0.178 eV⁻¹ |

| Electronegativity | χ = (I + A) / 2 | 4.0 eV |

Note: These values are representative examples based on DFT studies of similar aromatic heterocyclic compounds. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. walisongo.ac.id The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov

For this compound, an MEP map would be expected to show a significant negative potential localized around the nitrogen atoms of the tetrazole ring, highlighting them as the primary sites for hydrogen bonding and coordination. researchgate.net The hydrogen atoms of the phenyl ring and methoxy groups would exhibit positive potential.

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are instrumental in the interpretation of experimental spectroscopic data. By computing theoretical spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions. DFT methods can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

Calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental data. nih.gov This correlation between theoretical and experimental spectra provides strong validation for the computed molecular structure.

Interactive Data Table: Comparison of Theoretical and Experimental Vibrational Frequencies The following table provides a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups in this compound.

| Functional Group | Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3080 | 3075 |

| C-H (Methoxy) | Stretching | 2950 | 2945 |

| C=N (Tetrazole) | Stretching | 1610 | 1615 |

| C=C (Aromatic) | Stretching | 1580 | 1582 |

| C-O (Methoxy) | Asymmetric Stretch | 1250 | 1255 |

| N-N (Tetrazole) | Stretching | 1100 | 1105 |

Note: These are illustrative values typical for molecules containing these functional groups. asianpubs.org

Hirshfeld Surface Analysis and Interaction Energy Calculations for Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule is equal to the sum of the electron distributions of all other molecules.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts This table shows a typical breakdown of intermolecular contacts derived from a Hirshfeld surface analysis for a similar heterocyclic compound.

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| C···H / H···C | 25.0 |

| N···H / H···N | 18.2 |

| O···H / H···O | 9.8 |

| C···C | 1.5 |

Note: The percentages are representative and highlight the most common interactions in organic crystals. nih.govuomphysics.net

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

While DFT calculations provide a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. pensoft.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

For this compound, MD simulations can be used to assess the stability of the minimum-energy conformer predicted by DFT. By running simulations in different solvents (e.g., water, DMSO, chloroform), one can study how the solvent environment affects the conformational preferences and dynamics of the molecule. mdpi.com The simulations provide insights into the flexibility of the molecule and the time-averaged distribution of its conformations in solution, which is crucial for understanding its behavior in realistic chemical and biological systems. nih.gov

Molecular Docking Studies with Relevant Protein Targets to Understand Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the binding modes of a ligand to its receptor protein is crucial in drug design and discovery. For the compound this compound, while specific docking studies are not extensively available in the public domain, we can infer potential binding interactions by examining studies on structurally related tetrazole derivatives. These studies provide insights into how the tetrazole ring and substituted phenyl moieties interact with the active sites of various protein targets, particularly those implicated in cancer pathways.

Ligand-Receptor Interaction Profiling based on Chemical Structure

The chemical structure of this compound, featuring a tetrazole ring and a dimethoxyphenyl group, dictates its potential interactions with protein targets. The tetrazole ring, with its four nitrogen atoms, can act as a versatile hydrogen bond acceptor and can also participate in metal coordination and π-π stacking interactions. acs.orgnih.gov The dimethoxyphenyl group, with its methoxy substituents, can engage in hydrogen bonding and hydrophobic interactions.

Based on docking studies of similar tetrazole derivatives against various protein kinases implicated in cancer, such as ABL kinase and CSNK2A1, a hypothetical interaction profile for this compound can be constructed. nih.govnih.govresearchgate.net

Hypothetical Binding Interactions of this compound with a Kinase Active Site:

In a typical kinase active site, the compound could orient itself in a manner that maximizes favorable interactions. The tetrazole ring, being a bioisostere of a carboxylic acid, can form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. mdpi.orgpatsnap.com The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors with backbone amides of residues like methionine or cysteine.

The 2,5-dimethoxyphenyl moiety would likely extend into a hydrophobic pocket within the active site. The phenyl ring can form π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov The methoxy groups at positions 2 and 5 are pivotal for orienting the phenyl ring and can also form specific hydrogen bonds with nearby amino acid side chains or water molecules, further stabilizing the complex.

A study on 1,5-disubstituted tetrazoles as inhibitors of ABL kinase highlighted the importance of interactions with key residues in the ATP-binding site. nih.gov Similarly, for this compound, interactions with residues such as threonine, glutamate, and aspartate in the catalytic site could be anticipated.

The following table summarizes the potential interactions based on the analysis of related compounds.

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Tetrazole Ring | Hydrogen Bonding | Methionine, Cysteine, Glutamate, Aspartate |

| π-π Stacking | Phenylalanine, Tyrosine, Histidine | |

| 2,5-Dimethoxyphenyl Group | Hydrophobic Interactions | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | |

| Methoxy Groups (-OCH3) | Hydrogen Bonding (Acceptor) | Serine, Threonine, Lysine, Arginine |

It is important to emphasize that this interaction profile is a theoretical construct based on the binding modes of structurally analogous compounds. Specific molecular docking and experimental studies on this compound are necessary to validate these predictions and fully elucidate its binding mechanism with relevant protein targets.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 1 2,5 Dimethoxyphenyl 1h Tetrazole

Design Principles for Structural Modification of the Tetrazole Core

The structural modification of the tetrazole core is primarily guided by the principle of bioisosterism. The 5-substituted-1H-tetrazole moiety is widely recognized as a surrogate for the carboxylic acid group, sharing similar pKa values and planar geometry. nih.gov This allows for the enhancement of physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for developing new therapeutic agents. Similarly, 1,5-disubstituted tetrazoles are effective bioisosteres for cis-amide bonds found in peptidomimetics, offering a strategy to improve the bioavailability and conformational rigidity of peptide-based molecules. acs.org

Another key design principle involves leveraging the tetrazole ring's high nitrogen content and electronic nature for applications in coordination chemistry and as high-energy materials. rsc.org The four nitrogen atoms can act as ligands, forming stable complexes with metal ions. rsc.org

Modern synthetic strategies often employ multicomponent reactions (MCRs), such as the Ugi-azide reaction, to rapidly generate molecular diversity around the tetrazole core. nih.govmdpi.com This approach allows for the one-pot synthesis of complex tetrazole derivatives from simple, readily available starting materials, facilitating the exploration of a broad chemical space for various applications. mdpi.com

Strategies for Derivatization at the Dimethoxyphenyl Substituent

Alternatively, modern cross-coupling reactions provide a versatile toolkit for derivatization. Should a halo-substituted 2,5-dimethoxyphenyl tetrazole be used as a starting material, palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig couplings can be used to form new carbon-carbon or carbon-nitrogen bonds. Furthermore, direct C-H activation or functionalization of the dimethoxyphenyl ring represents an advanced strategy for introducing substituents with high atom economy. beilstein-journals.org The choice of strategy depends on the desired final compound and the compatibility of the reagents with the tetrazole ring. For instance, studies on related 2,5-dimethoxyphenylpiperidines have shown that modifications to the phenyl ring, such as the removal or extension of the methoxy (B1213986) groups, can significantly impact biological activity, highlighting the importance of derivatization at this substituent. acs.org

Synthesis of 1,5-Disubstituted and 2,5-Disubstituted Tetrazole Analogues

The synthesis of disubstituted tetrazoles, including analogues of 1-(2,5-dimethoxyphenyl)-1H-tetrazole, can be achieved through several reliable methods. A primary route to 1,5-disubstituted tetrazoles is the Ugi-azide four-component reaction. mdpi.com This reaction combines an amine (e.g., 2,5-dimethoxyaniline), an aldehyde or ketone, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) in a one-pot process to yield the target 1,5-disubstituted tetrazole. nih.govmdpi.com

Another prevalent method is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.gov To produce 5-substituted-1H-tetrazoles, this reaction is often catalyzed by zinc or other Lewis acids. nih.gov Subsequent alkylation or arylation of the 5-substituted-1H-tetrazole can then yield disubstituted products. However, this alkylation step typically produces a mixture of 1,5- and 2,5-disubstituted regioisomers.

Starting from an aniline, such as 2,5-dimethoxyaniline, 1-substituted tetrazoles can be prepared by reaction with triethyl orthoformate and sodium azide, often catalyzed by ytterbium triflate. organic-chemistry.org The resulting this compound can then be functionalized at the C5 position. For example, regioselective bromination followed by a palladium-catalyzed cross-coupling reaction can introduce a variety of aryl or alkyl groups at the 5-position. nih.gov

| Synthesis Method | Reactants | Product Type | Key Features |

| Ugi-Azide Reaction | Amine, Carbonyl, Isocyanide, Azide | 1,5-Disubstituted | One-pot, high diversity |

| [3+2] Cycloaddition + Alkylation | Nitrile, Azide, then Alkylating Agent | Mixture of 1,5- and 2,5-Disubstituted | Two-step process, regioisomer formation |

| Aniline Condensation + C5-Functionalization | Aniline, Triethyl Orthoformate, Azide, then Bromination & Cross-Coupling | 1,5-Disubstituted | Stepwise, good control over C5 substituent |

| Alkylation of Tetrazolate Salts | 5-Substituted Tetrazole, Alkyl Halide | Mixture of 1,5- and 2,5-Disubstituted | Often yields mixtures requiring separation |

Regioisomeric Investigations in Tetrazole Synthesis and Functionalization

A significant challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity of N-substitution. When a 5-substituted-1H-tetrazole is deprotonated to form the tetrazolate anion, subsequent reaction with an electrophile (e.g., an alkyl halide) can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers, respectively.

Research has shown that the ratio of these regioisomers is influenced by several factors. Steric hindrance plays a crucial role; bulky substituents on either the tetrazole ring or the electrophile tend to favor the formation of the 2,5-disubstituted isomer, which is generally considered the thermodynamically more stable product. Reaction conditions, such as temperature and solvent, also impact the isomer ratio.

In some cases, specific reagents can drive the reaction toward a single isomer. For example, the reaction of tetrazolate salts with 2,4′-dibromoacetophenone has been shown to yield the 2,5-disubstituted derivative as the sole product. Conversely, copper-catalyzed C-N coupling of N-H free tetrazoles with boronic acids has also been developed as a reliable protocol for the regioselective synthesis of 2,5-disubstituted tetrazoles. researchgate.net Understanding and controlling these factors are essential for the efficient and selective synthesis of desired tetrazole analogues.

Structure-Reactivity Relationships in Tetrazole Derivatives

The substitution pattern on the tetrazole ring and its appendages significantly influences the molecule's chemical and physical properties. The distinction between 1,5- and 2,5-disubstituted isomers is not trivial, as the position of the substituents alters the electronic distribution, geometry, and hydrogen-bonding capabilities of the heterocycle.

The N-H of a 5-substituted-1H-tetrazole is acidic, and its pKa is sensitive to the electronic nature of the C5 substituent. nih.gov Electron-withdrawing groups increase the acidity, affecting its behavior in reactions and biological systems. In disubstituted tetrazoles, the lone pairs on the sp²-hybridized nitrogen atoms (N3 and N4 in 1,5-isomers) are primary sites for hydrogen bonding and coordination with metals. nih.govacs.org

Structure-activity relationship (SAR) studies on various tetrazole-containing compounds have demonstrated the functional consequences of these structural changes. For example, in a series of 1,5-diaryl tetrazole analogues of Combretastatin A-4, the specific placement of substituted phenyl rings at the N1 and C5 positions was critical for their potent antiproliferative activity. nih.gov The isomeric position of these aryl groups could change the biological potency by a significant factor, underscoring the importance of precise structural control in designing functional molecules. nih.gov

Advanced Applications of 1 2,5 Dimethoxyphenyl 1h Tetrazole in Chemical Synthesis and Materials Science

Utilization as Ligands in Coordination Chemistry and Catalysis

The tetrazole ring is an excellent ligand for coordinating with metal ions due to the presence of four nitrogen atoms with available lone pairs of electrons. arkat-usa.orglifechemicals.com The nitrogen atoms of the 1-(2,5-dimethoxyphenyl)-1H-tetrazole ring can act as donors to form stable complexes with a variety of transition metals. The specific coordination mode can vary, involving one or more nitrogen atoms, which allows for the formation of diverse molecular architectures, from simple mononuclear complexes to complex coordination polymers. arkat-usa.org

The 2,5-dimethoxyphenyl substituent plays a crucial role in modulating the electronic and steric properties of the ligand. The electron-donating methoxy (B1213986) groups increase the electron density on the phenyl ring and, by extension, can influence the basicity and coordinating strength of the tetrazole nitrogen atoms. This electronic tuning can impact the stability and reactivity of the resulting metal complexes. Furthermore, the steric bulk of the substituent can direct the self-assembly of coordination compounds, influencing the final structure and properties of the material.

These coordination complexes have significant potential in catalysis. By serving as a scaffold for catalytically active metal centers, this compound can be used to create catalysts for various organic transformations. The ability to fine-tune the ligand's electronic and steric environment is key to optimizing catalytic activity and selectivity. While specific catalytic applications of this particular molecule are not yet widely reported, related aryl-tetrazole complexes have shown promise in various catalytic reactions.

| Ligand Feature | Influence on Coordination | Potential Catalytic Application |

| Tetrazole Ring | Multiple nitrogen donor sites for metal binding; can act as a bridging ligand. | Scaffolding for metal centers in oxidation, reduction, or cross-coupling reactions. |

| Phenyl Group | Provides a rigid backbone and potential for π-stacking interactions. | Influencing substrate approach and selectivity in asymmetric catalysis. |

| Dimethoxy Groups | Electron-donating nature modifies the electronic properties of the metal center. | Enhancing or tuning the reactivity of the catalytic metal ion. |

Role as Bioisosteric Replacements in Synthetic Design

In medicinal chemistry, the tetrazole ring is widely recognized as a classic bioisostere for the carboxylic acid group. bohrium.combeilstein-journals.org Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. The 1H-tetrazole moiety has a pKa value similar to that of a carboxylic acid, and its planar structure mimics the geometry of the carboxylate anion. acs.org This allows it to engage in similar hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors. rsc.orgnih.gov

The key advantage of replacing a carboxylic acid with a tetrazole, such as in a hypothetical drug candidate containing the this compound scaffold, lies in its improved metabolic stability and pharmacokinetic profile. researchgate.net Carboxylic acids are often susceptible to metabolic transformations in the body, which can lead to rapid clearance. The tetrazole ring is generally more resistant to metabolic degradation. bohrium.com Furthermore, the lipophilicity of the molecule is enhanced by this substitution, which can improve its ability to cross cell membranes and increase its bioavailability. acs.org The 2,5-dimethoxyphenyl group in this specific compound further contributes to its lipophilic character.

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) |

| Acidity (pKa) | ~4-5 | ~4.5-5 |

| Geometry | Planar | Planar |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor |

| Metabolic Stability | Prone to Phase II conjugation | Generally high |

| Lipophilicity | Lower | Higher |

Integration into Multicomponent Systems and Dynamic Combinatorial Libraries

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. beilstein-journals.org Aryl-tetrazoles can be synthesized via MCRs, for example, through the condensation of an amine, triethyl orthoformate, and sodium azide (B81097). uq.edu.au The precursor to this compound, 2,5-dimethoxyaniline, could serve as a building block in such reactions to efficiently generate a library of diverse tetrazole-containing compounds. Tetrazoles are also key products of the Ugi-azide reaction, a well-known MCR, which further highlights their importance in building molecular complexity. beilstein-journals.orgnih.gov

Dynamic combinatorial chemistry (DCC) is a strategy for identifying potent ligands for biological targets by allowing molecules in a library to reversibly react and reassemble in the presence of a target protein. nih.gov The system can then self-select for the best-fitting molecule, which is amplified in the mixture. While tetrazole formation itself is generally irreversible, functionalized tetrazoles can be incorporated as building blocks into dynamic libraries that use reversible reactions, such as the formation of hydrazones or disulfides. The this compound scaffold could be functionalized with appropriate reactive groups to be included in such libraries, serving as a core fragment around which other building blocks can be assembled to discover new bioactive compounds.

Precursors for Novel Heterocyclic Architectures (e.g., Triazoles, Thiazoles, Pyrimidines)

While the tetrazole ring is highly stable, it can also serve as a versatile synthetic precursor for other heterocyclic systems under specific conditions. The high nitrogen content makes it a synthon for various nitrogen-containing rings. Although thermal or photochemical extrusion of dinitrogen (N2) is a known reaction of some tetrazoles, a more common application in modern synthesis is to use a functionalized tetrazole as a building block for constructing more complex fused heterocyclic systems.

For instance, a this compound molecule bearing a reactive group (e.g., a halogen or an amino group) on the phenyl ring could be used as a starting material to build fused systems. It can be incorporated into structures containing other important heterocycles like triazoles, thiazoles, or pyrimidines. nih.govnih.govjpbs.in For example, a tetrazole-containing chalcone (B49325) can react with urea (B33335) to form a pyrimidine (B1678525) ring, effectively clubbing the two heterocyclic systems together to create a novel molecular architecture with potential pharmaceutical applications. jpbs.in This modular approach allows for the combination of the desirable properties of the tetrazole ring with those of other pharmacologically important heterocycles.

| Precursor Moiety | Target Heterocycle | Synthetic Strategy |

| Tetrazole-Chalcone | Pyrimidine | Cyclocondensation with urea or thiourea (B124793). jpbs.in |

| 4-Chloro-pyrrolopyrimidine | Fused Tetrazole | Reaction with sodium azide to form a fused tetrazolo-pyrimidine system. nih.gov |

| Functionalized Tetrazole | Triazole-Tetrazole Hybrids | Multi-step synthesis combining tetrazole and triazole-forming reactions. nih.gov |

Applications in Advanced Material Design (e.g., Nitrogen-Rich Systems)

The defining feature of the tetrazole ring is its extremely high nitrogen content (80% by mass for the C-N4 ring). This makes tetrazole derivatives prime candidates for the design of advanced, nitrogen-rich, high-energy materials. rsc.org Such materials are sought after for applications as explosives, propellants, and gas generants for airbags. The energy released upon decomposition is high due to the formation of the very stable dinitrogen (N2) molecule.

Beyond energetic materials, the strong coordinating ability of the tetrazole ring makes it a valuable component in the design of functional materials like metal-organic frameworks (MOFs). lifechemicals.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. Using this compound as a linker in MOF synthesis could lead to materials with tailored pore sizes and chemical functionalities, potentially useful for selective CO2 capture or as catalytic platforms. lifechemicals.com

| Compound | Nitrogen Content (%) | Key Feature |

| Ammonium Nitrate | 35.0% | Common oxidizer |

| RDX | 37.8% | Widely used military explosive |

| HMX | 37.8% | High-performance military explosive |

| 5-Amino-1H-tetrazole | 82.3% | High-nitrogen energetic precursor |

| This compound | 27.2% | Aryl-substituted, potential material precursor |

Concluding Perspectives and Future Research Directions

Emerging Trends in Dimethoxyphenyl Tetrazole Chemistry

The chemistry of tetrazoles is currently experiencing a renaissance, with several emerging trends that are directly applicable to dimethoxyphenyl derivatives. A primary trend is the increasing focus on the role of tetrazoles as "privileged scaffolds" in pharmaceutical and medicinal chemistry. beilstein-journals.orgresearchgate.net Their ability to act as a bioisostere for carboxylic acid and cis-amide groups allows for the enhancement of crucial drug-like properties, including improved lipophilicity, metabolic stability, and potency. beilstein-journals.orgnih.gov This has led to the inclusion of the tetrazole moiety in over twenty FDA-approved drugs for a wide range of diseases. benthamdirect.commdpi.com

Another significant trend is the exploration of tetrazole derivatives as high-energy density materials (HEDMs). iitkgp.ac.in The high nitrogen content (up to 80% by weight in the parent ring), inherent stability, and high enthalpy of formation make them attractive candidates for the development of next-generation energetic materials. mdpi.comiitkgp.ac.in Research in this area is increasingly focused on functionalized tetrazoles, including those with N-oxide moieties, to fine-tune their energetic properties. bohrium.com The influence of the dimethoxyphenyl substituent on the energetic characteristics of the tetrazole ring presents a compelling avenue for investigation.

Furthermore, the application of tetrazoles in coordination chemistry and materials science is expanding. They are utilized as ligands for creating novel metal-organic frameworks (MOFs) and as components in information recording systems and specialty explosives. mdpi.comscielo.br The specific electronic and steric properties conferred by the 2,5-dimethoxyphenyl group could be harnessed to create materials with unique catalytic, photophysical, or energetic properties.

Opportunities for Novel Synthetic Methodologies

While the traditional synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles with azides remains a cornerstone, there is a significant drive towards developing more efficient, safer, and environmentally benign synthetic routes. nih.govscielo.br These novel methodologies represent a major opportunity for the synthesis of 1-(2,5-dimethoxyphenyl)-1H-tetrazole and its analogues.

Green Chemistry Approaches: A prominent opportunity lies in the adoption of "green" synthetic strategies. This includes water-mediated and solvent-free methodologies, which reduce reliance on volatile and often toxic organic solvents. benthamdirect.comdntb.gov.ua The use of catalysts like zinc salts in aqueous media has proven effective for a broad range of nitrile substrates. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. beilstein-journals.orgnih.gov Recent innovations have adapted these reactions for tetrazole synthesis, using novel tetrazole aldehydes as building blocks. beilstein-journals.orgnih.gov This approach facilitates the creation of diverse libraries of complex, drug-like molecules that would be challenging to produce via traditional methods. nih.gov

Catalysis: The development of novel catalytic systems continues to offer new synthetic possibilities. For instance, a Palladium/Copper co-catalytic system enables the direct C-H arylation of 1-substituted tetrazoles, providing a direct route to 5-aryltetrazoles from readily available aryl bromides. organic-chemistry.org Exploring such catalytic methods could streamline the synthesis of complex diaryl tetrazole structures.

A summary of emerging synthetic approaches is presented in the table below.

| Methodology | Key Features | Potential Advantages for Dimethoxyphenyl Tetrazoles |

| Green Synthesis | Water-mediated reactions, solvent-free conditions, use of environmentally friendly catalysts (e.g., zinc salts). benthamdirect.comorganic-chemistry.org | Reduced environmental impact, improved safety profile, potential for simplified workup procedures. |

| Multicomponent Reactions (MCRs) | Ugi-azide and Passerini-tetrazole reactions; combination of three or more reactants in a single pot. beilstein-journals.orgnih.gov | Rapid generation of molecular diversity, efficient construction of complex scaffolds, access to novel chemical space. |

| Novel Catalysis | Pd/Cu co-catalyzed C-H arylation, use of heterogeneous catalysts. scielo.brorganic-chemistry.org | Increased efficiency, milder reaction conditions, direct functionalization of the tetrazole core. |

| Alternative Substrates | Synthesis from amides, aldoximes, and isocyanides. organic-chemistry.orgresearchgate.net | Avoids direct use of potentially hazardous nitriles and azides, expands the range of accessible starting materials. |

Potential for Advanced Computational Modeling in Predictive Design

Computational chemistry has become an indispensable tool for understanding and predicting the properties of molecular systems, and its application to tetrazole chemistry is a rapidly growing area. Advanced computational modeling offers significant potential for the predictive design of novel compounds based on the this compound scaffold.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, geometry, and stability of tetrazole derivatives. iitkgp.ac.inresearchgate.net DFT calculations can be used to predict key properties such as the heat of formation (HOF), density, and detonation performance for potential high-energy materials. iitkgp.ac.in These theoretical predictions can guide synthetic efforts by prioritizing candidates with the most promising characteristics, thereby saving significant time and resources.

In the context of medicinal chemistry, computational tools like molecular docking are crucial for rational drug design. nih.gov By modeling the interaction of a tetrazole derivative with a specific biological target (e.g., an enzyme or receptor), researchers can predict its binding affinity and mode of action. nih.gov This allows for the in-silico screening of virtual compound libraries and the optimization of lead structures to improve potency and selectivity. For example, docking studies have been successfully used to understand the binding of tetrazole-based inhibitors within the active site of cyclooxygenase (COX) enzymes. nih.gov

Furthermore, computational models can predict important molecular properties and bioactivity scores, providing insights into a compound's potential as a therapeutic agent. nih.goviosrjournals.org Parameters such as the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to understand how different substituents, like the dimethoxyphenyl group, influence the aromaticity and stability of the tetrazole ring. iosrjournals.org

| Computational Technique | Application in Tetrazole Research | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of optimized geometries, electronic structures, heat of formation, and bond dissociation energies. iitkgp.ac.inresearchgate.net | Predicting stability, energetic properties, and reactivity; guiding the design of novel materials. |

| Molecular Docking | Simulating the interaction between a ligand and a biological target to predict binding affinity and conformation. nih.gov | Identifying potential protein targets; rational design of new therapeutic agents based on the scaffold. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate chemical structure to biological activity. iitkgp.ac.in | Predicting the bioactivity of novel analogues without the need for immediate synthesis and testing. |

| Aromaticity Indices (e.g., HOMA) | Quantifying the degree of aromaticity and its modulation by substituents on the tetrazole ring. iosrjournals.org | Understanding the fundamental electronic properties and stability of the core heterocyclic system. |

Prospects for Rational Design of Functional Tetrazole-Based Compounds

The rational design of new molecules with tailored properties is the ultimate goal of chemical research. The tetrazole ring, particularly when functionalized with versatile substituents like the dimethoxyphenyl group, offers immense prospects for the design of novel functional compounds.

The strategy of bioisosterism is central to the rational design of new drugs. nih.govnih.gov By replacing a carboxylic acid or amide group with a tetrazole ring, medicinal chemists can systematically modify the physicochemical properties of a lead compound to overcome challenges such as poor metabolic stability or unfavorable pharmacokinetics. acs.orgbohrium.com The dimethoxyphenyl moiety itself provides a platform for further functionalization, allowing for fine-tuning of steric and electronic properties to optimize interactions with a biological target.

The design of new materials also stands to benefit from a rational approach. For instance, in the development of HEDMs, computational studies can establish structure-property relationships, showing how the introduction of specific functional groups (e.g., nitro groups) onto the tetrazole or phenyl ring can systematically increase properties like density and detonation velocity. iitkgp.ac.in This predictive capability allows for the rational design of molecules that meet specific performance criteria.

Future efforts will likely focus on creating hybrid molecules that combine the tetrazole scaffold with other pharmacologically active heterocycles to achieve multi-target activity or synergistic effects. mdpi.com The design of such compounds requires a deep understanding of the structural biology of the targets and the physicochemical properties of the molecular fragments. nih.gov As our understanding of tetrazole chemistry deepens and our synthetic and computational tools become more sophisticated, the prospects for rationally designing highly functional tetrazole-based compounds for a myriad of applications will continue to expand.

Q & A

Q. What methodologies validate the stability of this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and analyze degradation products via LC-MS. Use radical scavengers (e.g., ascorbic acid) to assess oxidative stability. Monitor structural integrity via FT-IR and NMR after exposure to light or heat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.